molecular formula C15H13NS B4939264 9-(2-thietanyl)-9H-carbazole

9-(2-thietanyl)-9H-carbazole

Cat. No.: B4939264
M. Wt: 239.3 g/mol
InChI Key: VVVHMWPFCDZHFU-UHFFFAOYSA-N
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Description

9-(2-Thietanyl)-9H-carbazole is a carbazole derivative featuring a 2-thietanyl (a three-membered sulfur-containing ring) substituent at the 9-position of the carbazole core. Carbazole derivatives are widely studied for their π-conjugated systems, which enable applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors .

Properties

IUPAC Name

9-(thietan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16(13)15-9-10-17-15/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVHMWPFCDZHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC1N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical Properties

The optical properties of carbazole derivatives are highly dependent on substituent-induced conjugation and steric effects:

Compound Absorption Onset (nm) Fluorescence λmax (nm) Key Feature Reference
9-(2-Thienyl)-9H-carbazole 345 Not reported Reduced conjugation due to steric hindrance between thienyl and carbazole
Thienopyrrolo[3,2,1-jk]carbazole 385 Not reported Enhanced conjugation via planarization of fused rings
9-(4-Methoxyphenyl)-9H-carbazole Not reported 360 (solid state) Methoxy group enhances electron density, red-shifting emission
9-(Pyrimidin-2-yl)-9H-carbazole Not reported Yellow phosphorescence Ultralong phosphorescence (1.37 s lifetime) due to H-bonding and π-π interactions

Inference for 9-(2-Thietanyl)-9H-Carbazole: The thietanyl group’s smaller size compared to thienyl may reduce steric hindrance, allowing partial conjugation. However, its saturated structure limits π-extension, likely resulting in a blue-shifted absorption (~330–340 nm) relative to thienyl derivatives.

Electronic and Charge Transport Properties

Substituents at the 9-position significantly alter HOMO-LUMO levels and charge transport:

Compound HOMO (eV) LUMO (eV) Application Reference
9-(4-(Diphenylboryl)phenyl)-9H-carbazole -5.2 -1.8 Balanced hole/electron transport in OLEDs
9-(5-Bromo-2-methylphenyl)-9H-carbazole Not reported Not reported Intermediate for Suzuki cross-coupling
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole Not reported Not reported Precursor for polymer synthesis

Inference for this compound: The electron-rich sulfur atom in thietanyl may raise the HOMO level slightly compared to alkyl substituents, enhancing hole transport.

Structural and Crystallographic Features

Crystal packing and intermolecular interactions are critical for material properties:

Compound Crystal System Key Interactions Reference
9-(4-Methoxyphenyl)-9H-carbazole Orthorhombic Weak C–H···π interactions
9-Ethyl-3,6-bis-(5-iodo-2-thienyl)-9H-carbazole Monoclinic Halogen bonding (I···S)
9-(Pyrimidin-2-yl)-9H-carbazole Not reported Intra-/intermolecular H-bonding

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